6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde chemical structure and properties
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde chemical structure and properties
An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde: Structure, Synthesis, and Scientific Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrimidine Scaffold
Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, with the imidazo[1,2-a]pyrimidine core holding a position of significant interest.[1] As a bioisostere of natural purine bases, this fused heterocyclic system serves as a privileged scaffold in the design of novel therapeutic agents. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2]
This guide focuses on a specific, functionally rich derivative: 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde . The strategic placement of a bromine atom at the C-6 position and a highly reactive carbaldehyde (formyl) group at the C-3 position makes this molecule a versatile and valuable intermediate for chemical synthesis and drug discovery. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. Simultaneously, the aldehyde group serves as a gateway for a multitude of chemical transformations, including reductive amination, oxidation, and condensation reactions, allowing for the construction of complex molecular architectures. This document provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an exploration of its reactivity and potential applications.
Chemical Structure and Physicochemical Properties
The core structure consists of a pyrimidine ring fused to an imidazole ring. The key functional groups, a bromine atom and a carbaldehyde, are positioned on the pyrimidine and imidazole rings, respectively.
Caption: Chemical structure of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde.
Key Identifiers and Properties
A summary of the essential physicochemical properties for this compound is provided below. While a complete experimental dataset for the final product is not fully documented in publicly available literature, the properties of its direct precursor are included for reference.
| Property | Value | Source(s) |
| CAS Number | 865156-67-8 | [3] |
| Molecular Formula | C₇H₄BrN₃O | [4][5] |
| Molecular Weight | 226.03 g/mol | [4][5] |
| Appearance | Grayish white powder | [5] |
| Melting Point | >250 °C | [5] |
| Precursor Melting Point | 212-216 °C (for 6-Bromoimidazo[1,2-a]pyrimidine) | [6] |
| ¹H NMR (Fragmentary) | δ 8.70 (s, 1H), 8.86 (d, J=3.2 Hz, 1H) | [5] |
Note: The available ¹H NMR data is incomplete. A full spectral characterization would be required for unambiguous identification.
Synthesis Methodology: A Two-Step Approach
The synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is most logically achieved through a two-step process: (1) formation of the core heterocyclic scaffold, followed by (2) introduction of the aldehyde functionality via electrophilic formylation.
Caption: Two-step synthetic workflow for the target compound.
Part A: Synthesis of 6-Bromoimidazo[1,2-a]pyrimidine
This procedure outlines the formation of the core heterocyclic system via a cyclocondensation reaction, a variant of the classic Chichibabin reaction.
Rationale: The reaction proceeds by initial alkylation of the more nucleophilic ring nitrogen of 2-amino-5-bromopyrimidine by the bromoacetaldehyde equivalent, followed by intramolecular cyclization via attack of the exocyclic amino group onto the in-situ generated aldehyde, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system. The use of an acetal requires acidic conditions for hydrolysis to the reactive aldehyde.
Experimental Protocol:
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Reaction Setup: In a sealed tube, suspend 2-amino-5-bromopyrimidine (3.0 g, 17.2 mmol) and bromoacetaldehyde diethyl acetal (3.2 mL, 20.7 mmol) in ethanol.[1][7]
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Acid Catalyst Addition: Add 48% hydrobromic acid (1.7 mL) to the suspension.[1][7]
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Heating: Seal the tube and heat the reaction mixture to 80 °C for 16 hours.[1][7]
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Work-up: After cooling the reaction to room temperature, adjust the pH to approximately 12 using a 6N sodium hydroxide solution. This will cause the product to precipitate.[1][7]
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Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid sequentially with water and then hexane. Dry the product to a constant weight to yield 6-bromoimidazo[1,2-a]pyrimidine as a white solid (Expected yield: ~62%).[1][7]
Part B: Vilsmeier-Haack Formylation to Yield 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich heterocyclic systems.[8] The C-3 position of the imidazo[1,2-a]pyrimidine ring is the most electron-rich and sterically accessible site, making it the exclusive target for electrophilic substitution.[5]
Rationale: The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-rich C-3 position of the imidazo[1,2-a]pyrimidine attacks this reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the final aldehyde.
Representative Protocol: (Note: This is a generalized protocol based on established chemical principles, as a specific detailed procedure for this substrate is not readily available.)
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Reagent Preparation: In a round-bottom flask cooled to 0-5 °C in an ice bath, add N,N-dimethylformamide (DMF, ~3 equivalents). Slowly add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise with stirring. Allow the mixture to stir for 15-30 minutes to form the Vilsmeier reagent.
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Substrate Addition: Dissolve the 6-Bromoimidazo[1,2-a]pyrimidine (1.0 equivalent) from Part A in DMF and add it to the prepared Vilsmeier reagent.
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Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until it is basic.
-
Isolation and Purification: The product typically precipitates upon neutralization. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is a bifunctional intermediate, offering two distinct points for molecular elaboration.
Caption: Key reactivity pathways of the title compound.
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Reactions of the Aldehyde Group: The formyl group at C-3 is a versatile functional handle. It readily undergoes condensation reactions, such as the Claisen-Schmidt condensation with ketones to form α,β-unsaturated ketones (propenones). It is also an ideal precursor for forming Schiff bases (imines) with primary amines, which can be subsequently reduced to secondary amines via reductive amination. Furthermore, the aldehyde can be oxidized to a carboxylic acid, providing another key functional group for amide coupling or other transformations.
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Reactions of the Bromo Group: The C-6 bromine atom is positioned for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups through Suzuki, Stille, or Sonogashira couplings, dramatically increasing molecular diversity. This position is crucial for modulating the electronic properties and steric profile of potential drug candidates.
Applications in Research and Drug Development
While specific, named clinical candidates derived directly from this molecule are not prominent in the literature, its value lies in its role as a strategic building block. The imidazo[1,2-a]pyrimidine scaffold itself is a component of molecules investigated for a range of therapeutic targets. For instance, derivatives have been explored as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for treating inflammatory diseases. The ability to functionalize both the C-3 and C-6 positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. This dual functionality enables the generation of large chemical libraries for high-throughput screening, accelerating the identification of lead compounds.
Conclusion
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde represents a highly valuable and strategically designed chemical intermediate. Its synthesis is achievable through a robust and scalable two-step sequence involving cyclocondensation and Vilsmeier-Haack formylation. The presence of two orthogonal reactive sites—the C-3 carbaldehyde and the C-6 bromo group—provides medicinal chemists with a powerful platform for generating diverse libraries of complex molecules. This versatility solidifies its importance as a key building block for the development of novel therapeutics targeting a wide array of diseases.
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